Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-1-(3-chlorophenyl)-5-oxo-, ethyl ester
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Overview
Description
Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-1-(3-chlorophenyl)-5-oxo-, ethyl ester is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-1-(3-chlorophenyl)-5-oxo-, ethyl ester typically involves multi-step organic reactions. Common starting materials include substituted pyrimidines and imidazoles. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of substituents on the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, imidazo[1,2-a]pyrimidines are investigated for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
In medicine, these compounds are explored for their therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry
Industrially, this compound may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-1-(3-chlorophenyl)-5-oxo-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridine derivatives
- Pyrimidine-based compounds
- Benzimidazole derivatives
Uniqueness
The uniqueness of imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-1-(3-chlorophenyl)-5-oxo-, ethyl ester lies in its specific chemical structure, which imparts distinct biological and chemical properties. Its chlorophenyl and ethyl ester groups may contribute to its unique reactivity and biological activity compared to other similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
CAS No. |
147821-53-2 |
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Molecular Formula |
C15H14ClN3O3 |
Molecular Weight |
319.74 g/mol |
IUPAC Name |
ethyl 1-(3-chlorophenyl)-5-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H14ClN3O3/c1-2-22-14(21)12-9-17-15-18(6-7-19(15)13(12)20)11-5-3-4-10(16)8-11/h3-5,8-9H,2,6-7H2,1H3 |
InChI Key |
LMYJGBCVYPVKJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N(CCN2C1=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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